molecular formula C23H22F3N5 B2613175 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile CAS No. 318517-80-5

5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile

Cat. No.: B2613175
CAS No.: 318517-80-5
M. Wt: 425.459
InChI Key: AHIUZUVXOHJJRI-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzhydryl group, a pyrazole ring with a trifluoromethyl group, and a carbonitrile group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.

    Pyrazole Ring Formation: The next step is the synthesis of the pyrazole ring. This can be achieved by reacting 1-methyl-3-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions.

    Coupling Reaction: The final step involves coupling the 4-benzhydrylpiperazine with the pyrazole derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or ketone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzhydryl alcohol or ketone derivatives.

    Reduction: Amine or amide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Benzhydrylpiperazine: Lacks the pyrazole and trifluoromethyl groups, making it less versatile in chemical reactions.

    1-Methyl-3-(trifluoromethyl)pyrazole: Does not contain the piperazine and benzhydryl groups, limiting its biological applications.

    4-Benzhydrylpiperazin-1-yl derivatives: These compounds may have similar piperazine structures but differ in other substituents, affecting their chemical and biological properties.

Uniqueness

5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5/c1-29-22(19(16-27)21(28-29)23(24,25)26)31-14-12-30(13-15-31)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIUZUVXOHJJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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